N-{3-[(2-Bromoacetyl)amino]phenyl}benzamide
Description
BenchChem offers high-quality N-{3-[(2-Bromoacetyl)amino]phenyl}benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-{3-[(2-Bromoacetyl)amino]phenyl}benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[3-[(2-bromoacetyl)amino]phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O2/c16-10-14(19)17-12-7-4-8-13(9-12)18-15(20)11-5-2-1-3-6-11/h1-9H,10H2,(H,17,19)(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJDFOUVXOSKAGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: 3-Aminobenzamide Bromoacetyl Derivative
This technical guide details the properties, synthesis, and application of the 3-(2-bromoacetamido)benzamide derivative—a specialized electrophilic probe designed to convert the reversible PARP inhibitor 3-aminobenzamide (3-AB) into an irreversible affinity label.
Functional Identity: Irreversible PARP-1 Affinity Probe & Cysteine-Targeting Warhead
Executive Summary
The 3-aminobenzamide bromoacetyl derivative (systematically 3-(2-bromoacetamido)benzamide ) represents a strategic chemical modification of the classic poly(ADP-ribose) polymerase (PARP) inhibitor, 3-aminobenzamide (3-AB). By appending a reactive bromoacetyl electrophile to the exocyclic amine, researchers transform a weak, competitive inhibitor (
This derivative is primarily utilized in Activity-Based Protein Profiling (ABPP) and structural mapping to identify cysteine residues proximal to the NAD+ binding pocket of PARP enzymes, or to characterize off-target binding in the "benzamide-binding" proteome.
Chemical Architecture & Synthesis
Structural Logic
The core scaffold, 3-aminobenzamide, mimics the nicotinamide moiety of NAD+, binding to the catalytic site of PARP. The bromoacetyl group acts as a "warhead"—an alkylating agent that reacts preferentially with thiols (cysteine side chains) via an
| Feature | Specification |
| Systematic Name | 3-(2-bromoacetamido)benzamide |
| Molecular Formula | |
| Molecular Weight | ~257.08 g/mol |
| Warhead Type | |
| Target Residue | Cysteine (-SH) > Histidine (Imid) > Lysine ( |
| Solubility | DMSO (High), Ethanol (Moderate), Water (Low/Hydrolytically unstable) |
Synthesis Protocol
Objective: Selective acylation of the aniline nitrogen without over-alkylation or hydrolysis.
Reagents:
-
3-Aminobenzamide (1.0 eq)
-
Bromoacetyl bromide (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (1.2 eq)
-
Dichloromethane (DCM) (Anhydrous)
Workflow:
-
Dissolution: Dissolve 3-aminobenzamide in anhydrous DCM under
atmosphere at 0°C. -
Base Addition: Add DIPEA dropwise to scavenge HBr generated during the reaction.
-
Acylation: Add bromoacetyl bromide dropwise over 15 minutes. The reaction is highly exothermic; maintain temperature <5°C to prevent di-acylation.
-
Monitoring: Stir at 0°C for 1 hour, then warm to RT. Monitor via TLC (3-AB fluoresces; the product will have a lower
and quench fluorescence). -
Workup: Wash with cold 5% citric acid (removes unreacted amine), then saturated
, then brine. Dry over . -
Purification: Recrystallize from Ethanol/Hexane. Do not use silica chromatography with methanol , as the bromoacetyl group can solvolyze.
Mechanism of Action
From Equilibrium to Covalent Capture
Unmodified 3-AB binds reversibly. The bromoacetyl derivative binds initially via the same hydrogen-bonding network (mimicking nicotinamide) but then undergoes a time-dependent covalent bond formation if a nucleophile is within striking distance (~3–5 Å).
Reaction Kinetics:
- (Affinity): Governed by the benzamide core.
- (Reactivity): Governed by the bromoacetyl electrophilicity and the nucleophilicity of the target cysteine.
Mechanistic Visualization
The following diagram illustrates the transition from reversible binding to irreversible alkylation.
Caption: Kinetic pathway of covalent inactivation. The benzamide core directs the probe to the NAD+ pocket, positioning the bromoacetyl group for nucleophilic attack by proximal cysteines.
Experimental Applications & Protocols
In Vitro Affinity Labeling Assay
Purpose: To determine if PARP (or a variant) is covalently modified by the probe.
-
Preparation: Prepare a 10 mM stock of the bromoacetyl derivative in anhydrous DMSO. Avoid freeze-thaw cycles (hydrolysis risk).
-
Incubation:
-
Mix purified PARP-1 (100 nM) with the derivative (1 µM - 100 µM) in Labeling Buffer (50 mM Tris pH 7.5, 1 mM
). -
Critical Control: Pre-incubate a separate sample with 1 mM unmodified 3-aminobenzamide (competitor) for 15 min.
-
-
Time Course: Incubate at 37°C for 30–60 minutes.
-
Quenching: Add 50 mM DTT or
-mercaptoethanol to scavenge unreacted probe. -
Readout:
Mass Spectrometry Validation (Bottom-Up Proteomics)
To identify the exact residue modified:
-
Digest the quenched reaction mixture with Trypsin.
-
Analyze via LC-MS/MS.[1]
-
Search Parameters: Look for a static modification on Cysteine residues corresponding to the mass shift of the acetamidobenzamide adduct:
-
Mass Shift: +176.06 Da (Mass of
- Mass of H). -
Note: The Bromine is lost during the reaction.
-
Comparative Properties Data
| Property | 3-Aminobenzamide (Parent) | 3-(2-Bromoacetamido)benzamide (Derivative) |
| Binding Type | Reversible (Competitive) | Irreversible (Covalent) |
| Inhibition Potency | Time-dependent ( | |
| Selectivity | Moderate (PARP family) | High for Cys-containing PARP isoforms |
| Cell Permeability | High | Moderate (Reactive with cytosolic glutathione) |
| Stability | Stable | Hydrolytically sensitive (Store -20°C, dry) |
| Primary Utility | Cellular inhibition, Radio-sensitization | Active site mapping, Proteomic profiling |
References
-
Purnell, M. R., & Whish, W. J. (1980). Novel inhibitors of poly(ADP-ribose) synthetase. Biochemical Journal, 185(3), 775–777. Link
-
Simpkins, F., et al. (2023). Exploring Alternative Cysteine-Reactive Chemistry to Enable Proteome-Wide PPI Analysis.[3] PubMed Central. Link
-
Morgan, R. E., et al. (2022). Synthesis of Functionalized Benzamides and their Direct Amidation. Organic Syntheses. Link
-
Interchim Technical Sheet. (n.d.). Heterobifunctional Crosslinkers: SIAB and SBAP (Bromoacetyl derivatives).[4] Link
-
BPS Bioscience. (2024). 3-Aminobenzamide PARP Inhibitor Data Sheet. Link
Sources
- 1. Proximity-dependent labeling of Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nomuraresearchgroup.com [nomuraresearchgroup.com]
- 3. Exploring an Alternative Cysteine-Reactive Chemistry to Enable Proteome-Wide PPI Analysis by Cross-Linking Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. interchim.fr [interchim.fr]
Technical Guide: N-(3-(2-bromoacetamido)phenyl)benzamide
Executive Summary
N-(3-(2-bromoacetamido)phenyl)benzamide represents a prototypical "electrophile-first" fragment used in Targeted Covalent Inhibition (TCI) and Activity-Based Protein Profiling (ABPP) . Unlike reversible inhibitors that rely solely on equilibrium binding, this molecule combines a moderate-affinity scaffold (benzamide) with a highly reactive warhead (
This guide details the synthesis, mechanistic basis, and experimental application of this compound.[1] It serves as a critical model for understanding how to design probes that map reactive cysteines on "undruggable" protein surfaces.
Chemical Identity & Structural Logic[2]
IUPAC Nomenclature Breakdown
The name is constructed hierarchically based on the principal functional group (amide):
-
Parent Structure: Benzamide (Ph-CO-NH-).
-
N-Substituent: A phenyl ring attached to the amide nitrogen.[2]
-
Secondary Substitution: On the 3-position (meta) of this N-phenyl ring, there is a 2-bromoacetamido group (-NH-CO-CH2-Br).
Physicochemical Profile
This molecule is designed to balance solubility with permeability, adhering to "Fragment-Like" rules (Rule of 3).
| Property | Value (Predicted) | Significance |
| Molecular Weight | ~333.18 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD). |
| cLogP | ~2.5 - 2.8 | Lipophilic enough for cell permeability; soluble in DMSO. |
| TPSA | ~58 Ų | Good membrane permeability prediction. |
| Warhead Type | Hard Electrophile (reacts via | |
| Target Residue | Cysteine (Thiol) | Specifically targets nucleophilic non-catalytic cysteines. |
Synthetic Protocol: Process Chemistry
Objective: Synthesize N-(3-(2-bromoacetamido)phenyl)benzamide with >95% purity for biological screening.
Reaction Scheme (DOT Visualization)
The synthesis utilizes a sequential acylation strategy. The meta-positioning is crucial to prevent steric clash during protein binding.
Figure 1: Synthetic pathway via nucleophilic acyl substitution.
Step-by-Step Methodology
Reagents: 3-aminobenzamide (1.0 eq), Bromoacetyl bromide (1.1 eq), Triethylamine (TEA, 1.2 eq), Dichloromethane (DCM, anhydrous).
-
Preparation: Dissolve 3-aminobenzamide (1.0 g, 7.35 mmol) in anhydrous DCM (20 mL) in a round-bottom flask under an inert atmosphere (
or Ar). -
Cooling: Cool the solution to 0°C using an ice bath. Critical: Bromoacetyl bromide is highly reactive; cooling prevents di-acylation.
-
Addition: Add TEA (1.23 mL, 8.8 mmol) followed by the dropwise addition of bromoacetyl bromide (0.70 mL, 8.0 mmol) over 15 minutes.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS.
-
Quench & Workup:
-
Quench with saturated
(aq). -
Extract with DCM (3 x 20 mL).
-
Wash organic layer with brine, dry over
, and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).
-
Validation:
-
1H NMR (DMSO-d6): Look for singlet at
~4.0 ppm ( -Br) and amide protons at ~10.0-10.5 ppm. -
LC-MS: Confirm mass [M+H]+ = 333/335 (1:1 isotopic ratio due to Bromine).
-
Mechanism of Action: The Covalent Bond
Unlike acrylamides (which react via Michael Addition), this probe utilizes an
Mechanistic Distinction
-
Reaction Type: Bimolecular Nucleophilic Substitution (
). -
Kinetics: Second-order kinetics, dependent on the acidity (
) of the target cysteine and the leaving group ability of the bromide. -
Selectivity: Bromoacetamides are "harder" electrophiles than acrylamides. They are more intrinsically reactive and can label cysteines with higher
values, but they carry a higher risk of off-target toxicity (e.g., reacting with Glutathione).
Pathway Diagram
Figure 2:
Applications in Drug Discovery[3][4][5][6][7][8][9]
Fragment-Based Screening (FBDD)
This molecule is used to screen for "ligandability" of a protein pocket.
-
Workflow: Incubate protein with probe
Digest LC-MS/MS. -
Hit Criteria: A mass shift of +253 Da (Loss of HBr) on a specific peptide.
-
Utility: If this probe binds, it proves a cysteine is accessible and reactive. The benzamide portion can then be "grown" (elaborated) to increase affinity.
Activity-Based Protein Profiling (ABPP)
Used to assess the "reactive cysteinome" of a cell.
-
Competitive ABPP: Treat cells with a drug candidate, then chase with this probe (often modified with a click-chemistry handle like an alkyne).
-
Readout: If the drug binds the target cysteine, the probe cannot bind (signal loss).
Experimental Validation Protocols
Intrinsic Reactivity Assay ( )
To ensure the probe is not too reactive (which causes promiscuity), you must measure its half-life with Glutathione (GSH).[4]
Protocol:
-
Prepare 100
M probe in PBS (pH 7.4) with 10% DMSO. -
Add 5 mM GSH (50-fold excess).
-
Monitor consumption of the probe via HPLC or LC-MS at 0, 15, 30, 60, and 120 min.
-
Target Metric: Ideal
for a specific probe is 15–120 minutes. <5 mins indicates high promiscuity risk [1].
Mass Spectrometry Confirmation
-
Instrument: Q-TOF or Orbitrap.
-
Expected Adduct: The bromine is the leaving group.
-
Mass Calculation:
-
Probe MW: ~333.
-
Adduct MW added to protein: 333 - 80 (HBr) = +253.07 Da .
-
Note: Unlike Michael acceptors, you lose the mass of the halogen.
-
References
-
Resnick, E., et al. (2019). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening.[5][6] Journal of the American Chemical Society. Link
-
Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems. Nature. Link
-
Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry. Link
-
Singh, J., et al. (2011). The resurgence of covalent drugs.[5][4] Nature Reviews Drug Discovery. Link
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development | MDPI [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advancing Drug Discovery With Covalent Fragment Screening | Evotec - Evotec [evotec.com]
Methodological & Application
Solvent conditions for N-{3-[(2-Bromoacetyl)amino]phenyl}benzamide solubility
Application Note: Solvent Systems & Handling Protocols for N-{3-[(2-Bromoacetyl)amino]phenyl}benzamide
Introduction & Chemical Context
N-{3-[(2-Bromoacetyl)amino]phenyl}benzamide (hereafter referred to as Probe-Br ) represents a class of Type II covalent kinase inhibitors or electrophilic fragments designed to target non-catalytic cysteines. Structurally, it consists of a lipophilic N-phenylbenzamide core coupled to a reactive bromoacetamide warhead.
Why This Matters: The bromoacetamide moiety is an alkylating agent.[1] Unlike reversible inhibitors, its efficacy relies on a specific chemical reaction (nucleophilic substitution). Improper solvent choice can lead to two failure modes:
-
Hydrolysis (False Negative): The warhead reacts with water or buffer components before reaching the target.
-
Precipitation (False Negative/Artifacts): The lipophilic core crashes out in aqueous media, causing non-specific aggregation.
This guide provides a validated framework for solubilizing Probe-Br while preserving its electrophilic reactivity.
Physicochemical Analysis & Solubility Profile
To determine the optimal solvent, we must analyze the competing properties of the molecule's sub-structures.
| Structural Component | Chemical Property | Solubility Implication |
| Benzamide Core | Aromatic, Planar, Lipophilic | Drives high solubility in DMSO/DMF; Poor aqueous solubility. |
| Phenyl Linker | Hydrophobic | Increases LogP (Partition Coefficient), increasing risk of precipitation in water. |
| Bromoacetamide | Polar, Electrophilic | Reactive Center. Susceptible to hydrolysis at pH > 7.5. |
Predicted Properties:
-
Calculated LogP (cLogP): ~2.5 – 3.2 (Moderately Lipophilic)
-
Molecular Weight: ~333.18 g/mol [2]
-
Reactive Half-Life (t½): Hours to Days in neutral buffer; Minutes in high pH or thiol-rich buffers.
Solvent Compatibility Matrix
The following table summarizes validated solvent systems for storage and experimental use.
| Solvent System | Role | Solubility Limit (Est.) | Stability | Recommendation |
| DMSO (Anhydrous) | Primary Stock | > 50 mM | High (Months at -20°C) | Recommended. Use high-grade anhydrous DMSO to prevent hydrolysis. |
| DMF | Alternative Stock | > 50 mM | High | Acceptable if DMSO interferes with downstream assays. |
| Ethanol/Methanol | Secondary Solvent | Moderate | Low | Avoid. Alcohols are nucleophiles; slow solvolysis (formation of alkoxy-acetamides) can occur. |
| Water / PBS | Assay Buffer | < 50 µM | Low (Hydrolysis risk) | Insoluble. Requires co-solvent (DMSO) and immediate use. |
| Buffer + DTT/BME | Reducing Agent | N/A | Zero | FORBIDDEN. Thiols will rapidly scavenge the bromoacetamide, neutralizing the probe. |
Detailed Protocols
Protocol A: Preparation of Stable Stock Solution (10 mM)
Objective: Create a master stock that minimizes freeze-thaw degradation.
-
Weighing: Weigh approximately 3.3 mg of Probe-Br powder into a sterile, amber glass vial.
-
Note: Amber glass prevents light-induced bromide degradation.
-
-
Solvation: Add 1.0 mL of Anhydrous DMSO (99.9%).
-
Mixing: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at room temperature for 1-2 minutes.
-
Checkpoint: Solution must be optically clear.
-
-
Aliquot: Dispense into 50 µL aliquots in PCR tubes or low-binding microcentrifuge tubes.
-
Storage: Store at -80°C (preferred) or -20°C. Stable for 6 months.
Protocol B: Aqueous Dilution (The "Crash" Prevention Method)
Objective: Dilute into assay buffer without precipitating the lipophilic core.
Direct dilution (adding 100% DMSO stock to water) often causes immediate precipitation. Use the "Intermediate Step" method:
-
Prepare Assay Buffer: Use HEPES (20-50 mM, pH 7.2-7.4) .
-
Avoid Tris: Tris contains a primary amine which can slowly react with bromoacetamides over long incubations (24h+). HEPES is non-nucleophilic.
-
Saline: 150 mM NaCl is recommended to maintain ionic strength.
-
-
Intermediate Dilution (10x Conc):
-
Dilute the 10 mM DMSO stock 1:10 into Assay Buffer + 10% DMSO .
-
Result: 1 mM Probe in 19% DMSO (aqueous). Vortex immediately.
-
-
Final Dilution (1x Conc):
-
Dilute the Intermediate solution 1:100 into the final well/tube containing Assay Buffer.
-
Final Conditions: 10 µM Probe, ~0.2% DMSO.
-
-
Validation: Inspect for turbidity via nephelometry or visual check against a light source.
Protocol C: Chemical Stability Monitoring
Objective: Verify the probe is still active during your assay.
Since bromoacetamides hydrolyze, you must define the "Active Window."
-
Incubate Probe-Br (10 µM) in your assay buffer at RT.
-
At T=0, 1h, 4h, and 24h, inject a sample into LC-MS.
-
Monitor:
-
Parent Mass: [M+H]+ ~333/335 (Br isotope pattern).
-
Hydrolysis Product: [M-Br+OH]+ ~271 (Loss of Br, gain of OH).
-
-
Rule of Thumb: If >10% hydrolysis occurs within your assay time, increase probe concentration or lower pH to 7.0.
Critical Mechanistic Visualizations
Diagram 1: Solvation & Handling Workflow
This flowchart illustrates the critical decision points to prevent precipitation and deactivation.
Caption: Two-step dilution strategy is required to prevent the hydrophobic "crash" associated with direct addition of benzamide stocks to aqueous buffers.
Diagram 2: Chemical Reactivity & Interference Pathways
Understanding the fate of the bromoacetamide warhead is crucial for assay validity.
Caption: Competitive pathways. Thiols (DTT) must be excluded. High pH accelerates hydrolysis, competing with the desired target engagement.
References & Authority
-
Singh, J., et al. "The resurgence of covalent drugs." Nature Reviews Drug Discovery 10, 307–317 (2011). Link
-
Context: Foundational text on the design and stability of electrophilic warheads including haloacetamides.
-
-
Wayman, J.A., et al. "A Guide to Biological Probe Development." Nature Chemical Biology (Chemical Probes Portal Guidelines). Link
-
Context: Establishes criteria for probe solubility and characterization.
-
-
Sigma-Aldrich/Merck. "Handling and Solubility of Amides and Benzamides." Technical Library. Link
-
Context: General solubility data for the benzamide class (insoluble in water, soluble in DMSO).
-
-
Thermo Fisher Scientific. "Covalent Protein Labeling Protocols." Pierce Protein Biology. Link
-
Context: Standard protocols confirming the incompatibility of bromoacetamides with DTT/BME.
-
Sources
Troubleshooting & Optimization
Technical Support Center: Quenching Bromoacetyl Reactions with DTT or Mercaptoethanol
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the quenching of bromoacetyl reactions with dithiothreitol (DTT) and β-mercaptoethanol (BME). Our goal is to equip you with the scientific rationale behind experimental choices to ensure the success and reproducibility of your work.
I. Core Principles: Understanding the Bromoacetyl Reaction and the Need for Quenching
Bromoacetyl groups are highly reactive electrophiles commonly used to alkylate nucleophilic residues on biomolecules, most notably the thiol group of cysteine residues. This reaction, a bimolecular nucleophilic substitution (SN2), results in the formation of a stable thioether bond.[1][2][3][4][5] The reaction is most efficient at a slightly basic pH (7.5-8.5), which promotes the deprotonation of the cysteine thiol to the more nucleophilic thiolate anion.[5]
However, the high reactivity of the bromoacetyl group necessitates a quenching step to terminate the reaction. Failure to quench can lead to non-specific labeling of other nucleophilic residues (such as histidine or lysine at higher pH), modification of your quenching agent, or other undesirable side reactions that can compromise your experiment.[6][7] Quenching is achieved by adding a small molecule thiol, such as DTT or BME, in excess to consume any unreacted bromoacetyl groups.
Mechanism of Bromoacetyl Reaction with Cysteine
Caption: SN2 reaction between a cysteine thiol and a bromoacetyl reagent.
II. Troubleshooting Guide
This section addresses common problems encountered during and after the quenching of bromoacetyl reactions.
| Problem | Potential Cause | Recommended Solution |
| Non-specific labeling or high background | Incomplete quenching of the bromoacetyl reagent. | Increase the molar excess of the quenching agent (DTT or BME). A 10 to 50-fold molar excess over the initial bromoacetyl reagent is a good starting point. Ensure thorough mixing and adequate incubation time for the quenching reaction. |
| Reaction pH is too high, leading to reaction with other nucleophiles (e.g., lysine, histidine). | Bromoacetyl reactions are more selective for thiols at a pH range of 7.0-8.5.[5] If you suspect off-target labeling, consider lowering the pH of your initial labeling reaction. | |
| Loss of protein function or precipitation | The quenching agent is reducing critical disulfide bonds in your protein. | Use the minimum effective concentration of the quenching agent. Consider using a milder reducing agent if your protein is sensitive. TCEP (tris(2-carboxyethyl)phosphine) is a non-thiol reducing agent that can be an alternative in some cases.[8] |
| The labeled protein is less soluble. | Capping native charges on your protein with a bulky, hydrophobic label can decrease solubility.[9] Try to reduce the degree of labeling by lowering the molar ratio of the bromoacetyl reagent to your protein. | |
| Unexpected bands on a gel (higher or lower molecular weight) | Incomplete reduction of protein dimers or oligomers by the quenching agent in the loading buffer. | DTT is a stronger reducing agent than BME and is often more effective at reducing disulfide bonds for SDS-PAGE analysis.[10][11][12] Ensure your loading buffer contains a sufficient concentration of a reducing agent and that samples are adequately heated before loading. |
| Protein degradation. | Always use fresh samples and include protease inhibitors in your lysis buffer to prevent degradation.[13][14] | |
| Post-translational modifications. | Glycosylation, phosphorylation, or other modifications can alter a protein's migration on a gel.[14][15][16] | |
| Low or no signal from a fluorescently labeled protein | Quenching of the fluorophore by the quenching agent. | Some fluorophores can be quenched by BME.[17] If you observe this, switch to DTT as the quenching agent. |
| Over-labeling leading to dye-dye quenching. | A high degree of labeling can cause self-quenching of fluorophores.[9][18] Reduce the molar ratio of your labeling reagent to the protein. |
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues.
III. Frequently Asked Questions (FAQs)
Q1: What is the chemical difference between DTT and β-mercaptoethanol?
A1: DTT (dithiothreitol) is a dithiol, meaning it has two thiol groups, while BME (β-mercaptoethanol) is a monothiol with one thiol group. This structural difference is key to their function. DTT is a much stronger reducing agent because after reducing a disulfide bond, it forms a stable six-membered ring with an internal disulfide bond, which is entropically favorable.[19][20] This intramolecular cyclization drives the reaction to completion.[20] BME, on the other hand, must react in a two-step intermolecular process, which is less efficient.
Q2: Which quenching agent should I choose, DTT or BME?
A2: The choice depends on your specific application.
-
For general quenching of bromoacetyl reactions: Both DTT and BME are effective. DTT is generally preferred due to its higher reducing power, allowing for use at lower concentrations.[10][11] It also has the advantage of being nearly odorless, whereas BME has a strong, unpleasant smell.[8][10][11]
-
When working with proteins with critical disulfide bonds: You may need to carefully titrate the concentration of either quenching agent to avoid unwanted reduction.
-
For reducing samples for SDS-PAGE: DTT is often more effective at completely reducing disulfide bonds, leading to sharper, more accurate bands on your gel.[12][21]
-
When labeling with fluorescent probes: BME has been reported to quench certain fluorophores, so DTT is a safer choice in these applications.[17]
| Feature | DTT (Dithiothreitol) | β-Mercaptoethanol (BME) |
| Reducing Strength | Stronger[10][11] | Weaker |
| Mechanism | Intramolecular cyclization | Intermolecular reaction |
| Required Concentration | Lower | Higher |
| Odor | Nearly odorless[11] | Strong, unpleasant[8][10] |
| Stability | Less stable in solution, sensitive to oxidation[8][10] | More stable in solution |
| Cost | Generally more expensive | More cost-effective[10] |
Q3: What concentration of DTT or BME should I use to quench my reaction?
A3: A common starting point is to use a 10- to 50-fold molar excess of the quenching agent relative to the initial concentration of the bromoacetyl reagent. The optimal concentration should be determined empirically for your specific experiment.
Q4: How long should I incubate with the quenching agent?
A4: An incubation time of 15-30 minutes at room temperature is typically sufficient to ensure complete quenching.
Q5: Can I use other thiols to quench bromoacetyl reactions?
A5: Yes, other thiols like glutathione or free cysteine can also be used to quench bromoacetyl reactions. However, DTT and BME are the most commonly used due to their high reactivity and solubility.
IV. Experimental Protocols
Protocol 1: Quenching a Bromoacetyl Labeling Reaction with DTT
-
Perform your bromoacetyl labeling reaction according to your established protocol.
-
Prepare a fresh stock solution of DTT. A 1 M stock solution in high-purity water is recommended. Store unused aliquots at -20°C.[22]
-
Calculate the required volume of DTT stock solution. Aim for a final concentration of DTT that is in 10- to 50-fold molar excess over the initial concentration of your bromoacetyl reagent.
-
Add the calculated volume of DTT stock solution to your reaction mixture.
-
Mix gently and incubate at room temperature for 15-30 minutes.
-
Proceed with your downstream application, such as purification or analysis.
Protocol 2: Quenching a Bromoacetyl Labeling Reaction with β-Mercaptoethanol
-
Perform your bromoacetyl labeling reaction as per your protocol.
-
Handle BME in a well-ventilated fume hood due to its strong odor and toxicity.
-
Calculate the required volume of BME. A 10- to 50-fold molar excess over the bromoacetyl reagent is a good starting point.
-
Add the calculated volume of BME to your reaction mixture.
-
Mix gently and incubate at room temperature for 15-30 minutes in the fume hood.
-
Proceed with your downstream application.
V. References
-
Frisch, B., et al. (2000). Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs. Bioconjugate Chemistry, 11(1), 18-26. [Link]
-
Boeckler, C., et al. (1999). A novel strategy for the sequential coupling of two different peptides to the surface of preformed vesicles. European Journal of Immunology, 29(7), 2297-2308.
-
Alcobia, D. (2015). Why does beta-mercaptoethanol cause quenching of fluorescently labelled proteins but DTT does not? ResearchGate. [Link]
-
Bitesize Bio. (2025). Get To Know Your Common Reaction Reagents. Bitesize Bio. [Link]
-
Amir, R., et al. (2018). Palladium prompted on-demand cysteine chemistry for the synthesis of challenging and uniquely modified proteins. Nature Communications, 9(1), 3190. [Link]
-
Patsnap Synapse. (2025). Why Use DTT vs. β-Mercaptoethanol in Protein Extraction? Patsnap Synapse. [Link]
-
Robey, F. A., & Fields, R. L. (1989). Automated synthesis of N-bromoacetyl-modified peptides for the preparation of synthetic peptide polymers, peptide-protein conjugates, and cyclic peptides. Analytical Biochemistry, 177(2), 373-377. [Link]
-
Protocol Online. (2008). DTT vs. Beta Mercaptoethanol.. which is a stronger reducing agent? Protocol Online. [Link]
-
Pediaa.Com. (2023). What is the Difference Between DTT and Beta-Mercaptoethanol. Pediaa.Com. [Link]
-
Price, N. E., et al. (2011). Thiol-Activated DNA Damage By α-Bromo-2-cyclopentenone. Journal of the American Chemical Society, 133(4), 815-823. [Link]
-
van der Wal, S., et al. (2025). Thiol-thiol cross-clicking using bromo-ynone reagents. Nature Communications. [Link]
-
ResearchGate. (2025). Bromomaleimides: New Reagents for the Selective and Reversible Modification of Cysteine. ResearchGate. [Link]
-
Koli, D., et al. (2012). Selectivity of labeled bromoethylamine for protein alkylation. Tetrahedron Letters, 53(22), 2751-2753. [Link]
-
Stratech. (n.d.). Western Blot Troubleshooting Guide. Stratech. [Link]
-
Assay Genie. (n.d.). 101 Western Blot Troubleshooting Tips & Tricks. Assay Genie. [Link]
-
LibreTexts Chemistry. (2024). 18.7: Thiols and Sulfides. LibreTexts Chemistry. [Link]
-
Google Patents. (1992). WO1992022318A1 - Amino acid derivative and bromoacetyl modified peptides. Google Patents.
-
Arora, P. S., et al. (2014). Design, synthesis and protein-targeting properties of thioether-linked hydrogen bond surrogate helices. Chemical Communications, 50(79), 11696-11699. [Link]
-
Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
-
Kolodny, N., & Robey, F. A. (1990). Conjugation of synthetic peptides to proteins: quantitation from S-carboxymethylcysteine released upon acid hydrolysis. Analytical Biochemistry, 187(1), 136-140. [Link]
-
LibreTexts Chemistry. (2020). 15.12: Thioethers (Sulfides) and Silyl Ethers. LibreTexts Chemistry. [Link]
-
Interchim. (n.d.). DTT (DithioThreitol). Interchim. [Link]
-
Cleland, W. W. (1964). Dithiothreitol, a New Protective Reagent for SH Groups. Biochemistry, 3(4), 480-482. [Link]
-
ResearchGate. (n.d.). (A) General workflow for quenching labeling by A at various points... ResearchGate. [Link]
-
Master Organic Chemistry. (2015). Thiols And Thioethers. Master Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Dithiothreitol. Wikipedia. [Link]
-
Vijn, I., & Smeulders, M. J. (2015). Replacing β-mercaptoethanol in RNA extractions. Analytical Biochemistry, 481, 28-30. [Link]
-
MDPI. (2025). Chromophore Quench-Labeling for Active Sites Counting in Ti-Based Ziegler–Natta Catalysts. MDPI. [Link]
-
ResearchGate. (2019). What is the reactivity of hydroxylamine vs. beta-mercaptoethanol? ResearchGate. [Link]
-
protocols.io. (n.d.). Reduction and alkylation of protein lysates for LC-MS (proteomics) using dithiothreitol (DTT) and iodoacetamide (IAM). protocols.io. [Link]
-
Google Patents. (2001). EP1151132A2 - Methods and reagents for inactivating ribonucleases. Google Patents.
-
PubChem. (n.d.). 2-Mercaptoethanol. PubChem. [Link]
Sources
- 1. スルフヒドリル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Automated synthesis of N-bromoacetyl-modified peptides for the preparation of synthetic peptide polymers, peptide-protein conjugates, and cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO1992022318A1 - Amino acid derivative and bromoacetyl modified peptides - Google Patents [patents.google.com]
- 4. Conjugation of synthetic peptides to proteins: quantitation from S-carboxymethylcysteine released upon acid hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. Why Use DTT vs. β-Mercaptoethanol in Protein Extraction? [synapse.patsnap.com]
- 11. pediaa.com [pediaa.com]
- 12. interchim.fr [interchim.fr]
- 13. assaygenie.com [assaygenie.com]
- 14. Western Blot Troubleshooting: Why Does The Observed Protein Molecular Weight (MW) Differ From The Calculated One? | Proteintech Group [ptglab.com]
- 15. stratech.co.uk [stratech.co.uk]
- 16. jacksonimmuno.com [jacksonimmuno.com]
- 17. researchgate.net [researchgate.net]
- 18. Labeling Chemistry Support—Getting Started | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. medschool.lsuhsc.edu [medschool.lsuhsc.edu]
- 20. broadpharm.com [broadpharm.com]
- 21. Dithiothreitol - Wikipedia [en.wikipedia.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Minimizing Off-Target Alkylation in Cell Lysates
Welcome to the technical support center dedicated to helping researchers, scientists, and drug development professionals overcome the challenges of off-target alkylation in cell lysates. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the specificity and success of your experiments.
Introduction: The Challenge of Specificity in Protein Alkylation
Protein alkylation is a fundamental technique in proteomics, primarily aimed at capping cysteine residues to prevent the reformation of disulfide bonds after reduction.[1][2][3] This step is crucial for accurate protein identification and quantification by mass spectrometry.[1] Iodoacetamide (IAA) and N-ethylmaleimide (NEM) are two of the most commonly used alkylating agents due to their high reactivity with the thiol groups of cysteines.[1][4]
Troubleshooting Guide: A Causal Approach to Problem-Solving
This section addresses common issues encountered during protein alkylation in a question-and-answer format, focusing on the underlying principles to empower you to make informed decisions in your experimental design.
Question 1: I'm observing unexpected mass shifts in my mass spectrometry data that don't correspond to known PTMs. Could this be off-target alkylation?
Answer: Yes, it is highly likely that you are observing off-target alkylation. Alkylating agents, while preferential for cysteine thiols, can react with other nucleophilic sites within a protein, especially when used in excess or under non-ideal conditions.[5][6]
Common Off-Target Modifications to Look For:
| Amino Acid Residue | Alkylating Agent | Mass Shift (Da) | Comments |
| Lysine (ε-amino group) | Iodoacetamide | +57.02 | Can be mistaken for ubiquitination remnants.[7] |
| Histidine (imidazole ring) | Iodoacetamide | +57.02 | Reaction is pH-dependent.[8][9] |
| Methionine (thioether) | Iodoacetamide | +57.02 | Can lead to a neutral loss during MS/MS, complicating identification.[5][10] |
| Peptide N-terminus (α-amino group) | Iodoacetamide | +57.02 | A common side reaction.[11] |
| Lysine (ε-amino group) | N-Ethylmaleimide | +125.05 | Reaction is slower than with thiols.[12] |
| Histidine (imidazole ring) | N-Ethylmaleimide | +125.05 | Also a potential, though less frequent, side reaction.[12] |
Causality and Experimental Choices:
-
Excess Reagent: Using a high concentration of the alkylating agent increases the probability of reactions with less nucleophilic sites.[1][11] It's a matter of reaction kinetics; a higher concentration of the reactant will drive the reaction forward, even with less favorable partners.
-
pH of the Reaction: The pH of your buffer significantly influences the nucleophilicity of different amino acid side chains. At alkaline pH, the ε-amino group of lysine is deprotonated and becomes more nucleophilic, increasing its reactivity towards alkylating agents.[1][8]
-
Reaction Time: Prolonged incubation with the alkylating agent provides more opportunity for slower, off-target reactions to occur.[1][11]
Troubleshooting Steps:
-
Optimize Alkylating Agent Concentration: Titrate the concentration of your alkylating agent. The goal is to use the lowest concentration that still achieves complete alkylation of cysteines.[11] A good starting point is a 2- to 10-fold molar excess over the reducing agent.
-
Control the pH: For iodoacetamide, perform the alkylation at a slightly alkaline pH (around 8.0-8.5) to ensure cysteine thiols are deprotonated and highly reactive, but be aware of the increased risk of lysine modification.[13] For NEM, a pH range of 6.5-7.5 is recommended for greater specificity towards thiols.[14][15]
-
Minimize Reaction Time: Optimize your incubation time. For many standard protocols, 30 minutes at room temperature in the dark is sufficient.[16]
Question 2: I'm seeing a high number of missed cleavages by trypsin at lysine and arginine residues. Is this related to my alkylation step?
Answer: Yes, off-target alkylation of lysine residues can directly lead to missed tryptic cleavages. Trypsin specifically cleaves at the C-terminal side of lysine and arginine residues. When the ε-amino group of a lysine residue is modified by an alkylating agent, it is no longer recognized by trypsin, thus inhibiting cleavage at that site.[7]
Figure 1: Impact of off-target lysine alkylation on tryptic digestion.
Causality and Experimental Choices:
The primary cause is the reaction of the alkylating agent with the nucleophilic ε-amino group of lysine. This is exacerbated by:
-
High pH: As mentioned, a higher pH deprotonates the lysine side chain, making it a more potent nucleophile.
-
Excessive Alkylating Agent: A higher concentration of the alkylating agent increases the likelihood of this off-target reaction.[1]
Troubleshooting Steps:
-
Re-evaluate Your Alkylating Agent: Consider using an alternative to iodoacetamide, such as chloroacetamide or acrylamide, which have been shown to have lower off-target reactivity in some studies.[5][10]
-
Implement a Quenching Step: After the intended alkylation of cysteines is complete, add a quenching agent to consume the excess alkylating reagent.[7][17][18] This is a critical step to prevent further off-target reactions.
Question 3: My protein digest is showing poor sequence coverage, especially for cysteine-containing peptides. What could be going wrong?
Answer: Poor sequence coverage of cysteine-containing peptides, assuming your digestion and mass spectrometry are optimized, often points to incomplete alkylation. If cysteine residues are not fully capped, they can reform disulfide bonds, leading to peptides that are difficult to analyze by mass spectrometry.[1][2]
Causality and Experimental Choices:
-
Insufficient Reducing Agent: The initial reduction of disulfide bonds may be incomplete.
-
Insufficient Alkylating Agent: The concentration of the alkylating agent may be too low to modify all available cysteine thiols.
-
Suboptimal Reaction Conditions: The pH, temperature, or incubation time may not be optimal for the chosen alkylating agent.
Troubleshooting Steps:
-
Ensure Complete Reduction: Use a sufficient concentration of a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP). A common starting point is 5-10 mM DTT incubated at 56°C for 30-60 minutes.[16]
-
Optimize Alkylation Conditions: Ensure your alkylating agent concentration is in molar excess of the reducing agent. For example, if you use 5 mM DTT, use at least 10-15 mM iodoacetamide.[11][16]
-
Check Reagent Quality: Alkylating agents like iodoacetamide are light-sensitive and can degrade over time.[6] Use fresh solutions prepared immediately before use.
Experimental Protocols
Protocol 1: Standard In-Solution Reduction and Alkylation
This protocol is a starting point and may require optimization for your specific sample.
-
Protein Solubilization and Denaturation: Solubilize your protein pellet in a denaturing buffer (e.g., 8 M urea or 6 M guanidine hydrochloride in 100 mM ammonium bicarbonate, pH 8.0).
-
Reduction: Add DTT to a final concentration of 5 mM. Incubate at 56°C for 30 minutes.
-
Cooling: Allow the sample to cool to room temperature.
-
Alkylation: Add iodoacetamide to a final concentration of 14 mM. Incubate in the dark at room temperature for 30 minutes.[16]
-
Quenching: Add DTT to a final concentration of an additional 5 mM to quench the excess iodoacetamide. Incubate in the dark at room temperature for 15 minutes.[16]
-
Sample Preparation for Digestion: Dilute the sample with 100 mM ammonium bicarbonate to reduce the urea or guanidine hydrochloride concentration to less than 1 M before adding trypsin.
Protocol 2: Quenching Excess Alkylating Agent Before Digestion
This protocol is crucial for minimizing off-target modifications.
-
Complete Alkylation: Follow steps 1-4 of the Standard In-Solution Reduction and Alkylation protocol.
-
Prepare Quenching Agent: Prepare a stock solution of either L-cysteine or DTT.
-
Add Quenching Agent: Add the quenching agent to a final concentration that is at least equal to the initial concentration of the reducing agent used. For example, if 5 mM DTT was used for reduction, add at least 5 mM DTT or L-cysteine to quench.[7]
-
Incubate: Incubate for 15 minutes at room temperature in the dark.
-
Proceed to Digestion: The sample is now ready for enzymatic digestion.
Figure 2: Standard workflow for protein reduction and alkylation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of off-target alkylation?
A1: The primary cause is the reaction of highly reactive alkylating agents with nucleophilic amino acid side chains other than cysteine.[5] This is often driven by an excess concentration of the alkylating agent, non-optimal pH, and prolonged reaction times.[1][11]
Q2: Iodoacetamide vs. N-Ethylmaleimide: Which is better?
A2: The choice depends on your experimental goals.
-
Iodoacetamide (IAA): Highly reactive and widely used. However, it is more prone to off-target reactions, especially at alkaline pH.[5][6]
-
N-Ethylmaleimide (NEM): Generally more specific to thiols at neutral pH (6.5-7.5).[13][15] The reaction of NEM with thiols is very rapid.[12][19] However, it can also react with other residues at higher pH.[15]
Q3: Can I skip the alkylation step?
A3: It is not recommended for most proteomics workflows. Skipping alkylation can lead to the reformation of disulfide bonds, which can result in incomplete digestion and poor identification of cysteine-containing peptides.[1][2]
Q4: Why is the alkylation reaction performed in the dark?
A4: Iodoacetamide is light-sensitive and can degrade upon exposure to light.[6] Performing the reaction in the dark ensures the stability and reactivity of the reagent.
Q5: What are some alternative alkylating agents I can use?
A5: Besides IAA and NEM, other options include:
-
Chloroacetamide (CAA): Similar reactivity to IAA but may have slightly different off-target profiles.[5]
-
Acrylamide: Can be a good alternative with potentially fewer side reactions, though it may also have its own set of off-target preferences.[5][11]
Q6: How do I know if my quenching step was successful?
A6: A successful quenching step will result in a significant reduction of off-target modifications in your mass spectrometry data. You can compare samples with and without the quenching step to assess its effectiveness. Look for a decrease in the number of peptides with modifications on lysine, histidine, and methionine.
References
-
Kollipara, L., & Zahedi, R. P. (2017). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & Cellular Proteomics, 16(7), 1173–1187. [Link]
-
Zhang, Y., et al. (2023). The Impact of Different Alkylation Quenching Methods on Tryptic Activity and Protein Identification in Proteomics Sample Preparation. Journal of Mass Spectrometry. [Link]
-
Wang, H., et al. (2013). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Journal of Mass Spectrometry, 48(7), 737-745. [Link]
-
Zhang, Y., et al. (2023). The Impact of Different Alkylation Quenching Methods on Tryptic Activity and Protein Identification in Proteomics Sample Preparation. Journal of Mass Spectrometry. [Link]
-
Go, Y. M., & Jones, D. P. (2010). Methods for the determination and quantification of the reactive thiol proteome. Biochimica et Biophysica Acta (BBA) - General Subjects, 1800(3), 253–262. [Link]
-
S-Val-S Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry. [Link]
-
Crestfield, A. M., Stein, W. H., & Moore, S. (1963). The Specific Alkylation by Iodoacetamide of Histidine-12 in the Active Site of Ribonuclease. Journal of Biological Chemistry, 238(7), 2413–2420. [Link]
-
Lapko, V. N., Smith, D. L., & Smith, J. B. (2000). Identification of an artifact in the mass spectrometry of proteins derivatized with iodoacetamide. Journal of Mass Spectrometry, 35(4), 572-575. [Link]
-
Matilda. (2025). The Impact of Different Alkylation Quenching Methods on Tryptic Activity and Protein Identification in Proteomics Sample Preparation. [Link]
-
University of Washington Proteomics Resource. (2011). Protein Reduction, Alkylation, Digestion. [Link]
-
Wikipedia. Iodoacetamide. [Link]
-
Patsnap Synapse. (2025). Troubleshooting Guide for Common CRISPR-Cas9 Editing Problems. [Link]
-
ResearchGate. Reaction of NEM with cysteine. [Link]
-
Poole, L. B., & Nelson, K. J. (2008). Introduction to approaches and tools for the evaluation of protein cysteine oxidation. Antioxidants & Redox Signaling, 10(11), 1941–1976. [Link]
-
Yang, J., & Carroll, K. S. (2015). Thiol Redox Proteomics: Characterization of Thiol-based Post-Translational Modifications. Journal of Biological Chemistry, 290(44), 26428–26436. [Link]
-
Wikipedia. N-Ethylmaleimide. [Link]
-
Henriksen, B. S., et al. (2012). Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1824(11), 1250-1258. [Link]
-
Wang, J., et al. (2015). Quantitative Chemoproteomics for Site-Specific Analysis of Protein Alkylation by 4-Hydroxy-2-Nonenal in Cells. Analytical Chemistry, 87(5), 2875–2882. [Link]
-
ZAGENO. (2020). CRISPR-Cas9 Troubleshooting. [Link]
-
protocols.io. Reduction and alkylation of protein lysates for LC-MS (proteomics) using dithiothreitol (DTT) and iodoacetamide (IAM). [Link]
-
The Royal Society of Chemistry. Supplementary Information. [Link]
-
ResearchGate. LC/MS characterization of undesired products formed during iodoacetamide derivatization of sulfhydryl groups of peptides. [Link]
-
Bio-Rad. Reducing and Alkylating Agents. [Link]
-
Evans, C. A. (2019). Reducing Complexity? Cysteine Reduction and S-Alkylation in Proteomic Workflows: Practical Considerations. Methods in Molecular Biology, 1977, 83-97. [Link]
-
Vinogradov, S. N. (1975). The reaction of N-ethylmaleimide at the active site of succinate dehydrogenase. Archives of Biochemistry and Biophysics, 168(2), 410-419. [Link]
-
Le, D. T., et al. (2019). Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 30(10), 2053–2063. [Link]
-
Abyntek Biopharma. (2022). How to avoid off-target events in crispr experiments. [Link]
-
CRISPR Medicine News. Strategies to Avoid and Reduce Off-Target Effects. [Link]
-
Hansen, R. E., & Winther, J. R. (2009). Detection of reversible protein thiol modifications in tissues. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1792(7), 677–686. [Link]
-
Addgene. (2024). CRISPR 101: Off-Target Effects. [Link]
Sources
- 1. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Introduction to approaches and tools for the evaluation of protein cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. N-Ethylmaleimide - Wikipedia [en.wikipedia.org]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 17. researchgate.net [researchgate.net]
- 18. The Impact of Different Alkylation Quenching Methods on Tryptic Activity and Protein Identification in Proteomics Sample Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Detection of reversible protein thiol modifications in tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Washout Assay Protocols for Irreversible Inhibition Confirmation
The Imperative of Confirmation: Why Washout Assays are Non-Negotiable
An irreversible inhibitor typically forms a stable, often covalent, bond with its target enzyme.[1][2][3] This contrasts with reversible inhibitors, which bind non-covalently and can be easily removed by methods like dilution or dialysis.[2] The therapeutic implications of this distinction are profound. An irreversible mechanism can lead to prolonged target engagement and a durable pharmacological effect, a highly desirable trait in many therapeutic contexts.
However, time-dependent inhibition, often the first clue of irreversibility, is not sufficient proof on its own. Slow-dissociation, tight-binding reversible inhibitors can mimic this kinetic profile. Therefore, a physical method to separate the enzyme-inhibitor complex from the unbound inhibitor is essential. If the enzyme's activity does not recover after the removal of the free inhibitor, you have strong evidence of irreversible binding.[4]
This is the central principle of the washout assay: to physically remove the unbound inhibitor and observe whether enzymatic activity can be restored.
The General Principle of a Washout Assay
All washout protocols, despite their methodological differences, follow the same fundamental logic. The workflow is designed to isolate the fate of the pre-formed enzyme-inhibitor complex.
Caption: General workflow for a washout experiment to confirm irreversible inhibition.
Comparative Analysis of Washout Assay Protocols
The choice of a specific washout protocol depends on several factors, including the nature of the target protein, the properties of the inhibitor, and the available equipment. Here, we compare the most common methodologies.
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Rapid Dilution (Jump Dilution) | Drastically diluting the pre-formed enzyme-inhibitor complex to a point where the free inhibitor concentration is negligible, preventing re-binding.[5][6] | Fast, simple, amenable to plate-based formats, and requires minimal specialized equipment. | May not be a "true" washout; residual inhibitor can still be present. Requires a highly sensitive activity assay to detect the diluted enzyme. | High-throughput screening confirmation, determining dissociation rates (k_off) for slow-binding reversible inhibitors.[5] |
| Size-Exclusion Chromatography (SEC) | Separating the larger enzyme-inhibitor complex from the smaller, unbound inhibitor based on molecular size using a gel filtration column.[7] | Provides a clean and efficient separation.[4] Can be used for buffer exchange simultaneously.[8] | Can be lower throughput, may require larger sample volumes, and potential for sample dilution on the column. | Robust confirmation of irreversibility for purified enzyme systems. |
| Dialysis | Removing the unbound inhibitor by diffusion across a semi-permeable membrane with a specific molecular weight cutoff (MWCO).[9] | Simple concept, can handle larger volumes. | Very slow (can take hours to days), potential for protein instability or denaturation over long periods. | Situations where speed is not critical and when dealing with stable proteins. |
| Surface Plasmon Resonance (SPR) | The inhibitor is flowed over the immobilized target protein. A washout step with buffer follows, and the dissociation (or lack thereof) is monitored in real-time. | Provides real-time kinetic data (k_on, k_off), highly sensitive, requires small amounts of protein.[10][11] | Requires specialized and expensive equipment, protein immobilization can sometimes affect its activity or conformation. | Detailed kinetic characterization of covalent inhibitors, including two-step binding mechanisms.[12][13] |
Detailed Step-by-Step Protocols
Here are actionable protocols for the most common lab-based washout techniques. Crucially, every experiment must include controls.
-
Positive Control: A known, potent reversible inhibitor of your target. This control should demonstrate full activity recovery after the washout procedure.
-
Negative Control: A vehicle-only control (e.g., DMSO). This sample, subjected to the same washout procedure, represents 100% activity.
-
Irreversible Control: If available, a known irreversible inhibitor for your target. This should show no recovery of activity.
Protocol 1: Rapid (Jump) Dilution Assay
This method is ideal for quickly assessing reversibility, particularly in a plate-based format.
-
Pre-incubation:
-
In a low-volume microplate, incubate the enzyme with a saturating concentration of the inhibitor (e.g., 10-20 times its IC50).[5] This ensures the formation of the enzyme-inhibitor (E-I) complex.
-
Include your reversible and vehicle controls in parallel wells.
-
Incubate for a sufficient time (e.g., 60 minutes) to allow for maximal inhibition.
-
-
Jump Dilution:
-
Prepare a second microplate containing the reaction buffer with the enzyme's substrate.
-
Rapidly dilute the pre-incubation mixture (e.g., 100-fold or more) into the substrate-containing plate.[6] This "jumps" the concentration of the free inhibitor to a level far below its IC50, minimizing re-binding.[6]
-
-
Activity Monitoring:
-
Immediately begin monitoring the enzyme activity over time using a continuous-read plate reader.
-
-
Data Analysis:
-
Irreversible Inhibitor: No significant recovery of enzyme activity will be observed over time. The activity will remain near zero.
-
Reversible Inhibitor: Enzyme activity will gradually recover as the inhibitor dissociates from the enzyme. The rate of recovery can be used to calculate the dissociation rate constant (k_off).
-
Vehicle Control: Will show immediate and sustained enzyme activity.
-
Protocol 2: Size-Exclusion Chromatography (Spin Column) Assay
This method provides a more definitive physical separation and is excellent for confirmatory studies.
-
Column Preparation:
-
Use a pre-packed gel filtration spin column (e.g., Sephadex G-25).[7]
-
Equilibrate the column with your enzyme's activity assay buffer according to the manufacturer's instructions. This typically involves centrifugation steps to remove the storage buffer and replace it with the desired assay buffer.
-
-
Pre-incubation:
-
In a microcentrifuge tube, incubate the enzyme with a saturating concentration of your test inhibitor (e.g., 10-20x IC50).
-
Prepare parallel tubes for your reversible and vehicle controls.
-
Incubate for a sufficient time (e.g., 60 minutes) at the appropriate temperature.
-
-
Separation:
-
Carefully apply the entire pre-incubation mixture to the top of the equilibrated spin column.
-
Place the spin column into a clean collection tube.
-
Centrifuge according to the manufacturer's protocol. The larger enzyme-inhibitor complex will elute from the column into the collection tube, while the smaller, unbound inhibitor molecules are retained in the column matrix.[7]
-
-
Activity Measurement:
-
Immediately take an aliquot of the eluate from the collection tube and add it to a reaction mixture containing the substrate.
-
Measure the enzyme activity.
-
-
Data Analysis:
-
Irreversible Inhibitor: The eluate will show little to no enzymatic activity compared to the vehicle control.
-
Reversible Inhibitor: The eluate will show significant, often complete, recovery of activity, as the inhibitor was separated from the enzyme during centrifugation.[4]
-
Vehicle Control: The eluate from the vehicle control incubation represents the maximum recoverable activity.
-
Interpreting the Data: A Self-Validating System
Your controls are what make the experiment trustworthy. The expected outcomes are summarized below.
| Compound Type | Expected Outcome after Washout | Rationale |
| Vehicle (e.g., DMSO) | ~100% Activity Recovery | Establishes the baseline for a fully active enzyme post-procedure. |
| Reversible Inhibitor (Control) | High (~100%) Activity Recovery | Proves that the washout procedure is effective at removing non-covalently bound molecules, restoring enzyme function.[9] |
| Test Compound (Irreversible) | Low to No Activity Recovery | The covalent bond persists through the separation process, keeping the enzyme inactive.[14] |
| Test Compound (Reversible) | High Activity Recovery | The compound behaves like the reversible control, indicating a non-covalent mechanism. |
The inclusion of a reversible inhibitor control is critical. If you see no activity recovery with your test compound, but you also see no recovery with your reversible control, it points to a flaw in your washout protocol (e.g., the protein is unstable, the column is not working) rather than irreversible inhibition.
Troubleshooting and Key Considerations
-
Protein Stability: Ensure your protein is stable in the chosen buffer and for the duration of the experiment, especially for slower methods like dialysis.
-
Non-Specific Binding: Be mindful of inhibitors sticking to labware (e.g., microplates, tubes). Using low-binding plastics can mitigate this.
-
Sufficient Incubation: Ensure the pre-incubation time is long enough for the irreversible inhibitor to react with the target. This may require prior kinetic characterization.[15]
-
Dilution Factor: For jump dilution, the dilution must be large enough to render the free inhibitor concentration insignificant. A 100-fold dilution is a common starting point.
By carefully selecting your protocol and including the proper controls, you can generate unambiguous data to confidently classify your inhibitor's mechanism of action, a critical step in advancing any drug discovery program.
References
- Knya. (2024, May 24). Difference between Reversible Enzyme Inhibiton and Irreversible Enzyme Inhibition.
- Wikipedia. Enzyme inhibitor.
- AK Lectures. Irreversible and Reversible Inhibition.
- Enzyme Inhibition.
- TeachMePhysiology. (2024, April 8). Enzyme Inhibition - Types of Inhibition.
- Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2020). Best Practices for Design and Characterization of Covalent Chemical Probes. In Probe Development for Target-based High Throughput Screening.
- BellBrook Labs. A Guide to Measuring Drug- Target Residence Times with Biochemical Assays.
- Sigma-Aldrich. Measuring Kinase Inhibitor Residence Times.
- BellBrook Labs. (2025, December 11). Jump Dilution Assay: A Practical Guide to Measuring Drug–Target Residence Time in Modern Drug Discovery.
- Biology LibreTexts. (2025, December 11).
- Cohen, S. M., et al. (2014). Kinetic size-exclusion chromatography with mass spectrometry detection: an approach for solution-based label-free kinetic analysis of protein-small molecule interactions. Analytical Chemistry, 86(22), 11095-100.
- Creative Enzymes. Enzyme Purification by Size Exclusion (SEC)
- WuXi AppTec. (2024, October 14). Strategies for Screening and Characterizing Targeted Covalent Inhibitors [Video]. YouTube.
- ScienceOpen. Surface plasmon resonance enabled mechanistic pharmacokinetic/pharmacodynamic modeling to support covalent inhibitor drug development.
- Cravatt, B. F., et al. (2011). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. Future Medicinal Chemistry, 3(4), 459-477.
- IRBM Medicinal Chemistry. (2025, March 25). Optimized Covalent Fragment Library for Drug Discovery.
- Drug Hunter. (2025, January 7).
- BMG LABTECH. (2018, June 7). Kinetic characterisation of covalent inhibitors on the PHERAstar [Video]. YouTube.
- Rich, R. L., et al. (2018).
- Benchchem. Assay for validating the reversible binding of cyanoacrylamide inhibitors.
- Agilent Technologies. (2025, May 5). Size Exclusion Chromatography (SEC)
- National Center for Biotechnology Information. Assay Guidance Manual - Figure 3: [Assessment of compound inhibition reversibility...].
- MDPI. (2025, March 17). Integrating Surface Plasmon Resonance and Docking Analysis for Mechanistic Insights of Tryptase Inhibitors.
- Mader, L. K., et al. (2025, March 20).
- KidneyX. Displacer-Enhanced Hemodialysis: Improving the Intradialytic Removal of Protein-Bound Uremic Toxins Using Binding Competitors.
- Agilent Technologies.
- Vareiro, M. M., et al. (2013). Application of surface plasmon resonance spectroscopy for adsorption studies of different types of components on poly(dimethylsiloxane). Analytical and Bioanalytical Chemistry, 405(19), 6211-9.
- Drug Hunter. (2025, November 26). Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism.
- MDPI. (2020, April 28). Naphthoquinones as Covalent Reversible Inhibitors of Cysteine Proteases—Studies on Inhibition Mechanism and Kinetics.
- MDPI. (2021, September 4).
- LITFL. (2024, December 18).
- Mader, L. K., et al. (2025, January 1). A practical guide for the assay-dependent characterisation of irreversible inhibitors. RSC Medicinal Chemistry.
- National Center for Biotechnology Information. (2025, August 15). Assay Guidance Manual - Figure 11. [Washout method for quantifying unlabeled...]
- Mader, L. K., et al. (2024). A practical guide for the assay-dependent characterisation of irreversible inhibitors. RSC Medicinal Chemistry, 15(11), 2415-2431.
- ResearchGate. (2017, July 11). Reversible or Irreversible enzyme inhibitors-in silico prediction.?.
Sources
- 1. knyamed.com [knyamed.com]
- 2. Enzyme inhibitor - Wikipedia [en.wikipedia.org]
- 3. aklectures.com [aklectures.com]
- 4. books.rsc.org [books.rsc.org]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. bio.libretexts.org [bio.libretexts.org]
- 8. Enzyme Purification by Size Exclusion (SEC) and Gel Filtration (GF) [creative-enzymes.com]
- 9. Figure 3: [Assessment of compound inhibition reversibility...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. drughunter.com [drughunter.com]
- 11. Applications of Surface Plasmon Resonance for Characterization of Molecules Important in the Pathogenesis and Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scienceopen.com [scienceopen.com]
- 13. mdpi.com [mdpi.com]
- 14. biochem.du.ac.in [biochem.du.ac.in]
- 15. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Evaluation of Intrinsic Reactivity Using the Glutathione (GSH) Assay: A Comparative Guide
In the landscape of modern drug discovery and development, the early identification of potential liabilities in drug candidates is paramount to mitigating downstream risks and costs.[1] One such critical liability is intrinsic electrophilic reactivity, a property that can lead to the formation of covalent adducts with biological macromolecules, potentially causing idiosyncratic adverse drug reactions.[2][3] The glutathione (GSH) assay has emerged as a cornerstone in vitro tool for assessing this reactivity, providing invaluable insights for researchers, scientists, and drug development professionals.[4][5]
This guide offers an in-depth, objective comparison of the GSH assay's performance against other alternatives, supported by experimental data and field-proven insights. We will delve into the causality behind experimental choices, ensuring that every protocol described is a self-validating system.
The Significance of Intrinsic Reactivity in Drug Development
Intrinsic reactivity refers to the inherent susceptibility of a molecule to react with nucleophiles, such as the thiol group of cysteine residues in proteins.[6] While this reactivity is the desired mechanism of action for covalent inhibitors, off-target reactivity can lead to significant safety concerns.[4][7] Therefore, characterizing a compound's reactivity profile early in development is a crucial step in ensuring the selection of safer and more effective drug candidates.[8] Regulatory bodies like the FDA emphasize the importance of understanding a drug's metabolic profile and the potential for reactive metabolite formation.[9][10]
The Glutathione (GSH) Assay: A Primary Tool for Reactivity Assessment
The GSH assay is a widely adopted method to measure the intrinsic reactivity of a compound.[4] Glutathione, a tripeptide composed of glutamate, cysteine, and glycine, is the most abundant endogenous nucleophile in cells and plays a critical role in detoxifying reactive electrophiles.[6][11][12] The assay leverages the reaction between a test compound and the thiol group of GSH to form a covalent adduct.[13] The rate of this reaction serves as a surrogate measure of the compound's intrinsic reactivity.[4]
Reaction Mechanism
The core of the GSH assay is the nucleophilic attack of the thiolate anion of GSH on an electrophilic center of the test compound. This results in the formation of a stable thioether conjugate.
Caption: Covalent bond formation between an electrophilic compound and glutathione.
Experimental Workflow
The standard GSH assay involves incubating the test compound with a known concentration of GSH in a physiologically relevant buffer at 37°C.[13] The reaction progress is monitored over time by measuring the depletion of the parent compound and/or the formation of the GSH adduct using analytical techniques like liquid chromatography-mass spectrometry (LC-MS).[13]
Caption: A typical experimental workflow for the glutathione (GSH) assay.
Data Interpretation and Key Parameters
The primary output of the GSH assay is typically the half-life (t½) of the test compound in the presence of GSH.[13] A shorter half-life indicates higher reactivity. This data is crucial for structure-reactivity relationship (SRR) studies, allowing medicinal chemists to fine-tune the reactivity of their compounds.[13] More advanced analyses can determine second-order rate constants (k_inact_/K_I_), providing a more direct measure of reactivity that is less dependent on experimental conditions.[4]
Comparison with Alternative Assays
While the GSH assay is a valuable tool, it is not without its limitations.[4] It is essential to consider alternative and complementary assays to build a comprehensive reactivity profile.
| Assay | Principle | Advantages | Disadvantages | Typical Throughput |
| Glutathione (GSH) Assay | Measures the rate of reaction between a compound and GSH.[4] | Physiologically relevant nucleophile, well-established, good for ranking compounds.[5] | May not capture all reactive species ("hard" electrophiles), concentration-dependent, can be difficult to reproduce across labs.[4][14] | Medium to High |
| Cysteine Trapping Assay | Similar to the GSH assay but uses cysteine as the nucleophile.[15] | Simpler nucleophile, can provide complementary information to GSH. | Less physiologically abundant than GSH, may not reflect in vivo detoxification pathways as accurately. | Medium to High |
| Cyanide Trapping Assay | Uses cyanide as a "hard" nucleophile to trap hard electrophiles like iminium ions.[14][15] | Effective for trapping "hard" electrophiles missed by GSH.[14] | Highly toxic reagent, less physiologically relevant. | Medium |
| Peroxidase Peptide Reactivity Assay (PPRA) | Uses a synthetic peptide containing cysteine and lysine to assess reactivity, sometimes with an oxidation system.[16] | Can detect a broader range of reactive species, including prohaptens. | More complex assay setup and data interpretation. | Low to Medium |
| Time-Dependent Inhibition (TDI) of CYP Enzymes | Measures the irreversible inactivation of cytochrome P450 enzymes by a compound or its metabolites.[17] | Provides a functional readout of reactivity within a biological system, can identify metabolically activated compounds.[17] | Indirect measure of intrinsic reactivity, can be confounded by other inhibition mechanisms. | Medium |
| Covalent Binding Assay | Uses radiolabeled compounds to quantify the extent of covalent binding to proteins in vitro (e.g., liver microsomes).[15][17] | Considered the "gold standard" for assessing the potential for bioactivation and covalent binding.[15] | Requires synthesis of radiolabeled compounds (costly and time-consuming), low throughput.[15][17] | Low |
Expert Insights on Assay Selection
The choice of assay depends on the specific question being addressed and the stage of drug discovery.
-
Early Discovery/Hit-to-Lead: The standard GSH assay is an excellent primary screen to rank compounds based on their intrinsic reactivity.[13] Its moderate throughput allows for the evaluation of a relatively large number of compounds.
-
Lead Optimization: A combination of the GSH assay and a TDI assay can provide a more comprehensive picture.[17] The TDI assay helps to identify compounds that may become reactive after metabolic activation, a scenario the standard GSH assay would miss.[17]
-
Preclinical Development: For late-stage candidates, a covalent binding study using radiolabeled compounds is often warranted to definitively quantify the extent of protein adduction.[15]
It is important to recognize that no single assay is universally predictive of in vivo toxicity.[4] A weight-of-evidence approach, integrating data from multiple assays, is the most robust strategy for assessing reactivity-related risks.
Addressing the Limitations of the Standard GSH Assay
The traditional GSH assay, while useful, has limitations such as concentration dependency and variability between labs.[4][7] To address these, newer kinetic-focused approaches have been developed. These methods measure the second-order rate constant (k_inact_/K_I_) for irreversible inhibitors and the dissociation constant (K_d_) and off-rate (k_off_) for reversible covalent inhibitors.[4] This provides a more fundamental and transferable measure of reactivity.[4]
Furthermore, the use of stable isotope-labeled GSH (e.g., ¹³C₂,¹⁵N-GSH) can help to avoid false positives and improve the sensitivity and selectivity of adduct detection, especially in complex biological matrices.[2][18][19]
Experimental Protocols
Standard GSH Reactivity Assay Protocol
This protocol provides a general framework for assessing the intrinsic reactivity of a test compound.
Materials:
-
Test compound
-
Glutathione (GSH)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ethylenediaminetetraacetic acid (EDTA)
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
UHPLC-MS system
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
Prepare a stock solution of GSH in PBS.
-
The final concentration of the test compound is typically 10-50 µM, and GSH is in excess (e.g., 1-5 mM).
-
-
Incubation:
-
In a microcentrifuge tube or 96-well plate, combine the test compound and GSH solution in PBS containing EDTA at 37°C.[13]
-
Initiate the reaction by adding the test compound.
-
At designated time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes), withdraw an aliquot of the reaction mixture.[13]
-
-
Reaction Quenching and Sample Preparation:
-
Immediately quench the reaction by adding an equal volume of cold ACN containing an internal standard.
-
Centrifuge the samples to precipitate any proteins.
-
Transfer the supernatant to an autosampler vial for LC-MS analysis.
-
-
LC-MS Analysis:
-
Monitor the depletion of the parent compound and the formation of the GSH adduct using an appropriate LC-MS method.[13] The mass of the expected adduct will be the mass of the parent compound + 307.32 Da (the mass of GSH minus a proton).
-
-
Data Analysis:
-
Plot the natural logarithm of the parent compound's peak area versus time.
-
The slope of the linear regression line corresponds to the pseudo-first-order rate constant (k_obs_).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k_obs_.[13]
-
Time-Dependent Inhibition (TDI) of CYP3A4 Assay Protocol
This protocol assesses the potential for a compound to cause mechanism-based inhibition of a major drug-metabolizing enzyme.
Materials:
-
Test compound
-
Human liver microsomes (HLMs)
-
NADPH regenerating system
-
CYP3A4 substrate (e.g., midazolam)
-
Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Acetonitrile (ACN)
-
Internal standard
Procedure:
-
Primary Incubation (with NADPH):
-
Pre-incubate the test compound with HLMs in the incubation buffer at 37°C.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30 minutes), take aliquots of this primary incubation mixture.
-
-
Secondary Incubation (with Substrate):
-
Dilute the aliquots from the primary incubation into a secondary incubation mixture containing the CYP3A4 substrate (midazolam) and the NADPH regenerating system.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
-
Reaction Termination and Analysis:
-
Terminate the secondary incubation by adding cold ACN with an internal standard.
-
Centrifuge to pellet the protein.
-
Analyze the supernatant by LC-MS to quantify the formation of the metabolite of the probe substrate (e.g., 1'-hydroxymidazolam).
-
-
Data Analysis:
-
Determine the rate of metabolite formation at each pre-incubation time point.
-
A time-dependent decrease in enzyme activity indicates TDI.
-
Calculate the inactivation parameters, K_I_ (inactivation constant) and k_inact_ (maximal rate of inactivation).
-
Conclusion
The GSH assay is an indispensable tool in the modern drug discovery toolkit for evaluating the intrinsic reactivity of drug candidates. While the standard assay provides a valuable rank-ordering of compounds, a deeper understanding of a compound's reactivity profile can be achieved through kinetic-focused approaches and by integrating data from complementary assays such as TDI and covalent binding studies. By employing a scientifically rigorous and multi-faceted approach to reactivity assessment, researchers can make more informed decisions, leading to the development of safer and more effective medicines.
References
-
Domainex. GSH Reactivity Assay. [Link]
-
X-Chem. (2024, April 29). Refining covalent warhead reactivity: A new look at GSH reactivity assays. [Link]
-
X-Chem. (2026, February 3). Refining Covalent Warhead Reactivity A New Look At GSH Reactivity Assays. [Link]
-
Ube, T., et al. (2011). Combination of GSH Trapping and Time-Dependent Inhibition Assays as a Predictive Method of Drugs Generating Highly Reactive Metabolites. PubMed. [Link]
-
Creative Biolabs. Reactive Metabolite Screening Service. [Link]
-
Evotec. The Benefits of Stable Labelled Glutathione for Reactive Metabolite Screening. [Link]
-
Roggen, E. L., et al. (2021). Alternative Methods for Skin-Sensitization Assessment. PMC. [Link]
-
Park, B. K., et al. (2011). Managing the challenge of chemically reactive metabolites in drug development. University of Washington School of Pharmacy. [Link]
-
Filipic, M., et al. (2018). Comparison of trapping profiles between d-peptides and glutathione in the identification of reactive metabolites. PMC. [Link]
-
Steele, D. F., et al. (1987). Detection of reactive metabolites in vitro. PubMed. [Link]
-
National Research Council (US) Committee on Toxicity Testing and Assessment of Environmental Agents. (2007). Assays for Predicting Acute Toxicity. NCBI Bookshelf. [Link]
-
Bolton, J. L., et al. (2015). Detection of reactive metabolites using isotope-labeled glutathione trapping and simultaneous neutral loss and precursor ion scanning with ultra-high-pressure liquid chromatography triple quadruple mass spectrometry. PubMed. [Link]
-
Sygnature Discovery. Investigating Methods of Detection of Glutathione Adducts. [Link]
-
Semantic Scholar. Comparison of trapping profiles between d-peptides and glutathione in the identification of reactive metabolites. [Link]
-
Mthembu, S. X., et al. (2020). Measurement of Glutathione as a Tool for Oxidative Stress Studies by High Performance Liquid Chromatography. MDPI. [Link]
-
Enoch, S. J., et al. (2011). The Use of Chemical Reactivity Assays in Toxicity Prediction. JRC Publications Repository. [Link]
-
U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry. [Link]
-
Mayo Clinic Laboratories. GSH - Overview: Glutathione, Blood. [Link]
-
Merck Millipore. Characterization of a highly sensitive and selective novel trapping reagent, stable isotope labeled glutathione ethyl ester, for the detection of reactive metabolites. [Link]
-
National Center for Biotechnology Information. (2012, May 1). Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies. [Link]
-
Northwest Life Science Specialties, LLC. Product Manual for Glutathione (GSH) Activity Assay (2 plate, 192 Well Version). [Link]
-
National Cancer Institute. (2016, April 15). NCL Method GTA-3Hep G2 Hepatocyte Glutathione Assay. NCBI Bookshelf. [Link]
-
Keppy, N. K., et al. (2024). Qualitative and quantitative analysis of glutathione and related impurities in pharmaceuticals by qNMR. Ovid. [Link]
-
G-Biosciences. Glutathione Assay (Colorimetric). [Link]
-
Biobide. (2023). Classifying Chemicals Toxicity during Drug Discovery. [Link]
-
ResearchGate. (2025, August 6). Use of a Trapping Agent for Simultaneous Capturing and High-Throughput Screening of Both “Soft” and “Hard” Reactive Metabolites. [Link]
-
Premier Research. (2023, July 10). Evaluating Impurities in New Drugs to Prevent Delays in Development. [Link]
-
Giustarini, D., et al. (2013). Pitfalls in the analysis of the physiological antioxidant glutathione (GSH) and its disulfide (GSSG) in biological samples: An elephant in the room. PMC. [Link]
-
U.S. Food and Drug Administration. (2018). M7 (R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk: Guidance for Industry. [Link]
-
Hughes, T. B., et al. (2016). Site of Reactivity Models Predict Molecular Reactivity of Diverse Chemicals with Glutathione. PMC. [Link]
-
Kamiya Biomedical Company. Glutathione Reductase Assay. [Link]
Sources
- 1. blog.biobide.com [blog.biobide.com]
- 2. Detection of reactive metabolites using isotope-labeled glutathione trapping and simultaneous neutral loss and precursor ion scanning with ultra-high-pressure liquid chromatography triple quadruple mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. Refining covalent warhead reactivity: A new look at GSH reactivity assays - X-Chem [x-chemrx.com]
- 5. Comparison of trapping profiles between d-peptides and glutathione in the identification of reactive metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Establishment of Two In Vitro Glutathione Conjugation Models and Their Application in Covalent Drugs - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Refining Covalent Warhead Reactivity A New Look At GSH Reactivity Assays [drugdiscoveryonline.com]
- 8. Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
- 10. fda.gov [fda.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Pitfalls in the analysis of the physiological antioxidant glutathione (GSH) and its disulfide (GSSG) in biological samples: An elephant in the room - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GSH Reactivity Assay | Domainex [domainex.co.uk]
- 14. researchgate.net [researchgate.net]
- 15. Reactive Metabolite Screening Service - Creative Biolabs [creative-biolabs.com]
- 16. Alternative Methods for Skin-Sensitization Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Combination of GSH trapping and time-dependent inhibition assays as a predictive method of drugs generating highly reactive metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The Benefits of Stable Labelled Glutathione for Reactive Metabolite Screening - Evotec [evotec.com]
- 19. merckmillipore.com [merckmillipore.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
